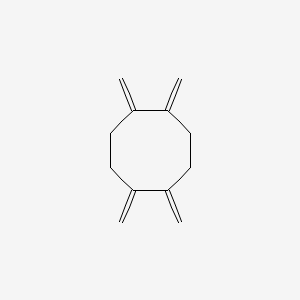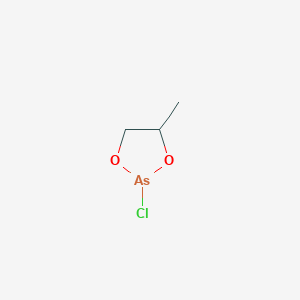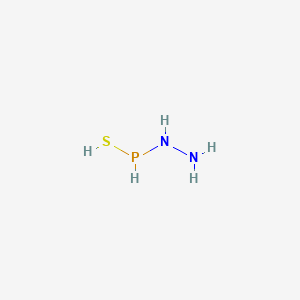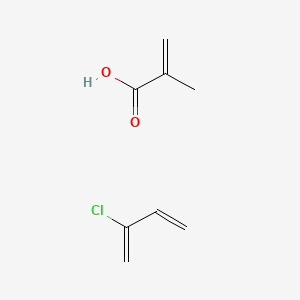
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is a chemical compound with the molecular formula C8H11ClO2. It is known for its unique structure, which combines the properties of both chlorinated butadiene and methacrylic acid. This compound is used in various industrial applications, particularly in the production of synthetic rubbers and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobuta-1,3-diene involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination. The process typically includes the following steps:
Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to convert 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene yields 2-chlorobuta-1,3-diene.
Industrial Production Methods
Industrial production of 2-chlorobuta-1,3-diene follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is energy-intensive and requires careful control of temperature and pressure to avoid side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or non-chlorinated butadiene compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated butadiene derivatives, which have applications in polymer synthesis and other industrial processes .
Applications De Recherche Scientifique
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid has several scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of bio-compatible materials.
Medicine: Its derivatives are being studied for potential use in drug delivery systems and as components of medical devices.
Mécanisme D'action
The mechanism of action of 2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid involves its ability to polymerize and form long-chain polymers. The molecular targets include the double bonds in the butadiene and methacrylic acid moieties, which undergo polymerization reactions. The pathways involved include free radical polymerization and coordination polymerization, depending on the catalysts and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroprene (2-chlorobuta-1,3-diene): Used primarily in the production of neoprene, a type of synthetic rubber.
Methacrylic Acid: Used in the production of polymers and copolymers for various industrial applications.
Uniqueness
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is unique due to its dual functionality, combining the properties of both chlorinated butadiene and methacrylic acid. This allows it to be used in a wider range of applications compared to its individual components .
Propriétés
Numéro CAS |
25053-30-9 |
|---|---|
Formule moléculaire |
C8H11ClO2 |
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5Cl.C4H6O2/c1-3-4(2)5;1-3(2)4(5)6/h3H,1-2H2;1H2,2H3,(H,5,6) |
Clé InChI |
SGJBVIUXXNBDOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O.C=CC(=C)Cl |
Numéros CAS associés |
25053-30-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


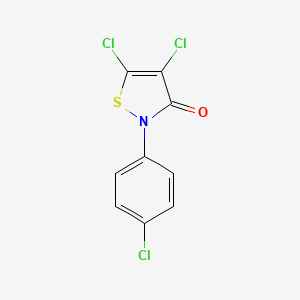
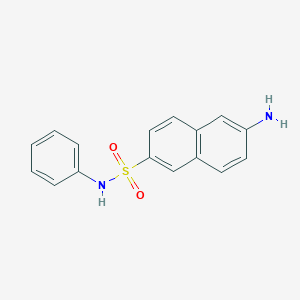
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
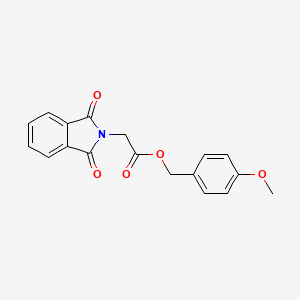

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
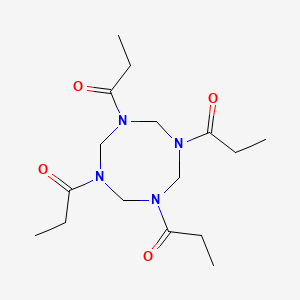
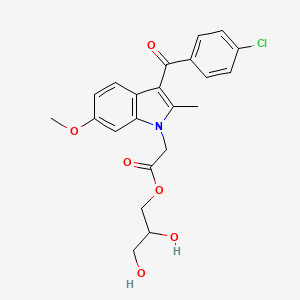
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
